molecular formula C24H22N4OS B15082533 2-((5-(2,4-Dimethylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide CAS No. 618441-18-2

2-((5-(2,4-Dimethylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Cat. No.: B15082533
CAS No.: 618441-18-2
M. Wt: 414.5 g/mol
InChI Key: UJNMWEVSAZWHMG-UHFFFAOYSA-N
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Description

2-((5-(2,4-Dimethylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide (CAS 618441-18-2) is a synthetic compound featuring a 1,2,4-triazole core, a heterocyclic scaffold recognized for its significant pharmacological potential in medicinal chemistry . This compound is part of a class of molecules where a 1,2,4-triazole ring is linked to an acetamide group via a thioether bridge, a structural motif that has been associated with a diverse range of biological activities in research settings . While specific assay data for this compound is not available in the searched literature, structural analogs and closely related theophylline-1,2,4-triazole-S-linked N-phenyl acetamides have demonstrated promising inhibitory activity against the Hepatitis C virus (HCV) serine protease, a key enzyme in viral replication . Some derivatives in this chemical class have shown significant antibacterial efficacy against strains such as B. subtilis and E. coli , with certain compounds exhibiting minimum inhibitory concentration (MIC) values lower than the standard drug penicillin . The 1,2,4-triazole moiety is considered an essential component for serine protease inhibition, suggesting a potential mechanism of action for related research on this compound . The molecular structure, characterized by the 1,2,4-triazole and acetamide groups, provides a framework for interactions with enzyme active sites, which can be further investigated through computational methods like molecular docking and density functional theory (DFT) studies . This product is provided for early discovery research and is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans. Buyer assumes responsibility for confirming product identity and/or purity. All sales are final.

Properties

CAS No.

618441-18-2

Molecular Formula

C24H22N4OS

Molecular Weight

414.5 g/mol

IUPAC Name

2-[[5-(2,4-dimethylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C24H22N4OS/c1-17-13-14-21(18(2)15-17)23-26-27-24(28(23)20-11-7-4-8-12-20)30-16-22(29)25-19-9-5-3-6-10-19/h3-15H,16H2,1-2H3,(H,25,29)

InChI Key

UJNMWEVSAZWHMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2,4-Dimethylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((5-(2,4-Dimethylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-((5-(2,4-Dimethylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((5-(2,4-Dimethylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Triazole Derivatives

Compound Name / ID (Evidence) 4-Position Substituent 5-Position Substituent Acetamide Modification Notable Features
Target Compound Phenyl 2,4-Dimethylphenyl N-phenyl Hydrophobic substituents
10a–e () Phenyl 5-Bromobenzofuran-2-yl N-phenyl Bromine + benzofuran for enhanced antibacterial activity
7–9 () 2,4-Difluorophenyl 4-X-phenylsulfonylphenyl N/A (thione tautomer) Sulfonyl groups improve electronic properties
5t–5x () Ethyl/Methyl Benzimidazole-linked phenyl 2,4-Difluorophenyl/others Anticandidal activity via benzimidazole
Tryfuzol® () Phenyl Furan-2-yl Piperidinium salt Immunomodulatory and hepatoprotective
5v () Methyl Fluoro-benzimidazole-phenyl 4-Chlorophenyl Dual halogen substitution
618441-16-0 () Allyl o-Tolyl (2-methylphenyl) N-phenyl Allyl group enhances flexibility

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 2,4-dimethylphenyl group in the target compound provides electron-donating methyl groups, contrasting with electron-withdrawing substituents (e.g., bromine in 10a–e, sulfonyl in 7–9). This affects charge distribution and binding to biological targets .
  • Heterocyclic Modifications : Replacing the dimethylphenyl with benzofuran (10a–e) or benzimidazole (5t–5x) introduces π-π stacking or hydrogen-bonding capabilities, critical for enzyme inhibition .
  • N-Substituent Diversity : The N-phenyl group in the target compound contrasts with N-cyclohexyl () or N-(2-methoxyphenyl) (), altering solubility and target affinity.

Table 2: Activity Comparison of Selected Compounds

Compound Type Biological Activity Mechanism / Target Reference
Benzofuran-triazoles (10a–e) Antibacterial (Gram+), AChE inhibition Disrupts cell membranes, binds AChE active site
Benzimidazole-triazoles (5t–5x) Anticandidal Targets fungal CYP450 enzymes
Tryfuzol® Immunomodulatory, hepatoprotective Antioxidant pathways, cytokine modulation
Sulfonyl-triazoles (7–9) Not explicitly reported Likely enzyme inhibition via sulfonyl group
Target Compound (inferred) Potential AChE/antimicrobial Structural similarity to 10a–e Hypothesized

Insights :

  • The dimethylphenyl group in the target compound may enhance lipophilicity, favoring membrane penetration for antimicrobial effects, similar to 10a–e .
  • Unlike Tryfuzol®’s piperidinium salt, the N-phenyl group may reduce solubility but improve CNS targeting due to increased blood-brain barrier permeability.

Spectral and Physical Properties

  • IR Spectroscopy : The target compound’s IR spectrum would show C=O (1674 cm⁻¹), C=S (689 cm⁻¹), and N-H (3029 cm⁻¹) stretches, aligning with 10a–e .
  • NMR : The ¹H-NMR would feature aromatic protons (δ 6.38–7.99 ppm), a singlet for CH2 (δ 4.07 ppm), and NH (δ 10.29 ppm), similar to benzofuran analogs .
  • Melting Point : Expected >200°C (cf. 10a: 230°C), reflecting high crystallinity due to aromatic stacking .

Structure-Activity Relationships (SAR)

  • Triazole Core : Essential for hydrogen bonding and metal coordination (e.g., AChE inhibition in 10a–e) .
  • Thioacetamide Linker : The -S-CH2-CONH- group provides flexibility and hydrogen-bonding sites, critical for binding to enzymes like AChE .

Biological Activity

The compound 2-((5-(2,4-Dimethylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a member of the triazole family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H27N5OSC_{26}H_{27}N_{5}OS with a molecular weight of approximately 457.59 g/mol. It contains a triazole ring linked to a thioether and an acetamide moiety, which are crucial for its biological activity.

Anticancer Activity

Numerous studies have reported the anticancer properties of triazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Testing : In vitro studies have demonstrated that derivatives with similar structures exhibit significant cytotoxicity against A549 (lung cancer) and C6 (glioma) cell lines. The IC50 values for related compounds have been reported in the range of 1.61 µg/mL to 1.98 µg/mL, indicating potent activity against these cancer types .

The mechanism through which this compound exerts its anticancer effects involves induction of apoptosis in tumor cells. The presence of specific functional groups enhances interaction with cellular targets, leading to increased apoptosis rates compared to standard chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl rings and the triazole moiety significantly affect the biological activity:

  • Substituents on Phenyl Rings : The presence of electron-donating groups such as methyl at specific positions enhances cytotoxicity.
  • Triazole Ring Modifications : Variations in the substituents on the triazole ring can lead to differences in binding affinity and selectivity towards cancer cell lines.

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties superior to butylated hydroxytoluene (BHT), a common antioxidant standard. In assays measuring Ferric reducing antioxidant power (FRAP), it demonstrated a 1.5-fold increase in antioxidant capacity .

Antimicrobial Activity

While primarily studied for anticancer effects, some derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The SAR suggests that specific substitutions enhance antibacterial efficacy, making these compounds potential candidates for further development in antimicrobial therapy .

Case Studies

  • Case Study 1 : A study evaluated the compound's efficacy against human glioblastoma cells, demonstrating significant apoptosis induction through caspase activation pathways.
  • Case Study 2 : Another investigation focused on a series of thiazole derivatives related to this compound, revealing that modifications led to enhanced selectivity and potency against resistant cancer types.

Q & A

Q. Optimization Strategies :

  • Adjust solvent polarity to improve yield (e.g., ethanol for polar intermediates).
  • Use catalytic agents or microwave-assisted synthesis to reduce reaction time.
  • Monitor intermediates rigorously via spectroscopic methods (e.g., LC-MS) to ensure purity .

Basic: Which analytical techniques are critical for confirming the structural identity and purity of this compound?

Answer:
Key techniques include:

  • ¹H NMR/IR Spectroscopy : To verify functional groups (e.g., triazole C-H stretching at ~3100 cm⁻¹, acetamide carbonyl at ~1680 cm⁻¹) .
  • LC-MS : To confirm molecular weight and detect impurities .
  • Elemental Analysis : Validate empirical formula (e.g., C, H, N, S content) .
  • X-ray Crystallography : Resolve 3D conformation and confirm stereochemistry (if crystalline) .

Q. Table 1: Key Spectroscopic Benchmarks

Functional Group¹H NMR (δ, ppm)IR (cm⁻¹)
Triazole ring7.8–8.2 (m)3100–3150
Acetamide C=O-1670–1690
Thioether (C-S)-650–700

Advanced: How can computational tools like molecular docking and PASS prediction guide the evaluation of biological activity for triazole-thioacetamide derivatives?

Answer:

  • PASS Prediction : Estimates pharmacological potential (e.g., antimicrobial, anticancer) by comparing structural motifs to known bioactive compounds .
  • Molecular Docking : Simulates ligand-receptor interactions (e.g., binding affinity to kinase targets) to prioritize compounds for in vitro testing .
  • ADMET Modeling : Predicts pharmacokinetic properties (absorption, toxicity) to filter candidates with poor bioavailability .

Q. Example Workflow :

Generate 3D conformers using quantum chemical calculations.

Dock into target protein active sites (e.g., COX-2, EGFR).

Validate predictions with enzymatic assays .

Advanced: How can researchers resolve contradictions between predicted and observed biological activities in structurally analogous triazole derivatives?

Answer:
Contradictions may arise from:

  • Tautomeric Equilibria : Thione-thiol tautomerism alters reactivity (e.g., sulfur lone pairs in thione forms enhance metal chelation) .
  • Metabolic Instability : Predicted activity may not account for rapid in vivo degradation.

Q. Mitigation Strategies :

  • Conduct tautomer stability studies (e.g., NMR in D₂O).
  • Use prodrug strategies to improve metabolic stability.
  • Validate computational models with orthogonal assays (e.g., SPR vs. cell-based assays) .

Advanced: How do substituents on the triazole ring influence pharmacological and physicochemical properties?

Answer:

  • Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance metabolic stability but may increase toxicity .
  • Hydrophobic Groups (e.g., phenyl, methyl): Improve membrane permeability but reduce solubility .
  • Thioether Linkage : Increases binding to cysteine-rich targets (e.g., kinases) .

Q. Table 2: Structure-Activity Trends

SubstituentPharmacological ImpactPhysicochemical Effect
2,4-DimethylphenylEnhanced lipophilicityLower aqueous solubility
PhenylacetamideTarget specificity (e.g., PARP)Moderate logP (~3.5)

Basic: What are critical considerations for designing multi-step syntheses of analogous triazole-thioacetamides?

Answer:

  • Intermediate Stability : Use protecting groups (e.g., Boc for amines) to prevent side reactions .
  • Purification : Employ column chromatography or recrystallization after each step to isolate intermediates .
  • Scalability : Optimize solvent volumes (e.g., reduce toluene usage via microwave reactors) .

Advanced: What role do tautomeric equilibria play in the reactivity of triazole-thio derivatives?

Answer:
Thione-thiol tautomerism affects:

  • Metal Coordination : Thione forms bind transition metals (e.g., Zn²⁺, Cu²⁺), relevant to enzyme inhibition .
  • Acid-Base Behavior : Thiols are more acidic (pKa ~8–10), influencing solubility at physiological pH .
  • Reactivity : Thiol groups participate in disulfide bond formation, altering redox activity .

Q. Experimental Validation :

  • Use ¹³C NMR to detect tautomeric shifts.
  • Perform pH-dependent UV-Vis studies to monitor equilibrium .

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